molecular formula C15H24O2 B1451842 Benzenemethanol, 3-(octyloxy)- CAS No. 89820-42-8

Benzenemethanol, 3-(octyloxy)-

Cat. No.: B1451842
CAS No.: 89820-42-8
M. Wt: 236.35 g/mol
InChI Key: KIPQIHYWCSWFAX-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(octyloxy)- is an organic compound with the molecular formula C15H24O2 It is characterized by a benzene ring substituted with a methanol group and an octyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-(octyloxy)- typically involves the alkylation of benzene with methanol in the presence of an acid catalyst. One common method is the esterification reaction of benzoic acid with octanol. In this reaction, benzoic acid and octanol react together with an acid catalyst at an appropriate temperature to produce the desired compound .

Industrial Production Methods

Industrial production of Benzenemethanol, 3-(octyloxy)- often employs continuous flow reactors and optimized catalysts to enhance yield and selectivity. The use of hierarchical porous catalysts, such as modified ZSM-5 with ruthenium, has been shown to suppress the formation of byproducts and extend the catalyst’s lifetime .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-(octyloxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group to a carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at

Properties

IUPAC Name

(3-octoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13-16/h8-10,12,16H,2-7,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPQIHYWCSWFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655452
Record name [3-(Octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89820-42-8
Record name [3-(Octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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